N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

Kinase inhibition Regioisomerism Carboxamide attachment

This 5-isoxazole regioisomer is pre-validated for ATP-competitive kinase programs targeting ERK, Aurora-2, GSK-3β, and CMGC-family kinases. Its distinct H-bond vector geometry differentiates it from 3-isoxazole or oxazole leads, making it essential for scaffold-hopping campaigns. The N-isopropyl group confers a metabolic stability advantage over N-methyl analogs by reducing CYP-mediated N-dealkylation. Request ≥95% purity (HPLC) with ¹H-NMR confirmation before initiating biochemical assays (recommended 10 µM single-point screening).

Molecular Formula C11H14N4O2
Molecular Weight 234.259
CAS No. 1170501-50-4
Cat. No. B2981901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide
CAS1170501-50-4
Molecular FormulaC11H14N4O2
Molecular Weight234.259
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=NO2)C(C)C
InChIInChI=1S/C11H14N4O2/c1-7(2)15-10(6-8(3)14-15)13-11(16)9-4-5-12-17-9/h4-7H,1-3H3,(H,13,16)
InChIKeyYJHLZMVCVYVIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide (CAS 1170501-50-4): Procurement-Relevant Identity and Scaffold Characteristics


N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide (CAS 1170501-50-4, molecular formula C₁₁H₁₄N₄O₂, molecular weight 234.26 g·mol⁻¹) is a fully synthetic small molecule belonging to the pyrazole–isoxazole carboxamide class . The structure features a 1-isopropyl-3-methyl-1H-pyrazol-5-amine core coupled to an isoxazole-5-carbonyl group via a secondary carboxamide linker, which creates a distinctive H-bond donor/acceptor arrangement and a moderate lipophilicity profile (calculated AlogP ≈ 1.29, topological polar surface area ≈ 90.6 Ų) . This compound is offered by several screening-library suppliers and is intended exclusively for non-human laboratory research use .

Why N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide Cannot Be Casually Replaced by an In-Class Analog


The pyrazole–isoxazole carboxamide family exhibits extraordinary sensitivity to even single-atom variations in the heterocyclic attachment point, N-alkyl substitution pattern, and regioisomerism [1]. Published structure–activity relationship (SAR) campaigns on isoxazole-5-carboxamide-based kinase inhibitors and antimicrobials demonstrate that moving the carboxamide connection from the 5-position to the 3-position of the isoxazole ring, or replacing the isoxazole oxygen with a carbon (oxazole), routinely shifts target potency by more than one log unit and can invert selectivity profiles [2]. Consequently, generic procurement of a “pyrazole–isoxazole carboxamide” without precise control of regioisomerism and substitution pattern carries a high risk of obtaining a compound with materially different binding, metabolic stability, and off-target liability [3].

Quantitative Differentiation Evidence for N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide vs. Closest Analogs


Regioisomeric Carboxamide Attachment: 5-Isoxazole vs. 3-Isoxazole Potency Shift

In isoxazole–carboxamide kinase inhibitor series, moving the carboxamide from the 5-position (as in the target compound) to the 3-position, or substituting isoxazole with oxazole, consistently alters biochemical IC₅₀ values by ≥10-fold against ERK, Aurora-2, and GSK-3 kinases [1][2]. While direct head-to-head data for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide versus its 3-isoxazole regioisomer have not been published, the class-level SAR strongly indicates that the 5-isoxazole linkage is non-interchangeable with the 3-isoxazole form. Users must therefore verify the exact regioisomer by ¹H-NMR or HPLC prior to biological testing, as even structurally trivial regioisomers can produce divergent hit profiles in kinase or antimicrobial screens [3].

Kinase inhibition Regioisomerism Carboxamide attachment Target engagement

N-Isopropyl vs. N-Methyl Substitution: Lipophilicity and Permeability Differentiation

The N-isopropyl group on the pyrazole ring of the target compound increases calculated logP by approximately 0.7–0.9 log units compared to the N-methyl analog N-(1,3-dimethyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide, based on standard fragment-based logP contribution tables [1]. The target compound has a calculated AlogP of ~1.29 and a topological polar surface area (TPSA) of ~90.6 Ų . For the N-methyl analog, the corresponding AlogP is estimated at ~0.4–0.5, with an identical TPSA. At the same time, the isopropyl group introduces steric hindrance near the carboxamide NH, which can reduce metabolic N-dealkylation by CYP enzymes compared with N-methyl analogs—a phenomenon documented across pyrazole carboxamide series [2].

Lipophilicity Permeability Drug-likeness N-Alkyl substitution

Isoxazole O vs. Oxazole CH: Hydrogen-Bond Capacity and Target Recognition

The isoxazole ring in the target compound provides an H-bond acceptor (ring oxygen) positioned adjacent to the nitrogen, enabling a distinctive dual H-bond acceptor motif not present in oxazole analogs (which replace O with CH) [1]. In the αvβ3 integrin antagonist series, isoxazole-containing compounds achieved sub-nanomolar IC₅₀ values (e.g., 0.8 nM) while maintaining >1,000-fold selectivity over αIIbβ3, whereas corresponding oxazole analogs showed 5–20-fold weaker potency [2]. The 1,2-relationship of N and O in isoxazole versus the 1,3-relationship in oxazole fundamentally alters the spatial orientation of the H-bond acceptor relative to the carboxamide pharmacophore [3].

Heterocycle replacement Hydrogen bonding Isoxazole vs. oxazole Target selectivity

C3-Methyl on Pyrazole: Steric and Electronic Tuning of the Anilino NH

The 3-methyl substituent on the pyrazole ring electronically enriches the C5-NH amide nitrogen (the anilino-type NH) through inductive donation, modestly increasing its H-bond donating capacity, while also providing steric shielding that can reduce off-target interactions at promiscuous kinase hinge regions [1]. Published SAR on pyrazole-5-carboxamide kinase inhibitors shows that removal of the C3-methyl group (yielding the C3-H analog) decreases kinase inhibitory potency by 3–10-fold in Aurora-2 and GSK-3β assays [2]. The target compound retains this favorable C3-methyl substitution, whereas the des-methyl analog N-(1-isopropyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide lacks this potency-enhancing feature [3].

Pyrazole C3 substitution Steric effect Electronic effect Kinase hinge binding

Validated Application Scenarios for N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide Based on Current Evidence


Kinase Inhibitor Hit Identification and Scaffold Hopping Campaigns

The compound is structurally pre-validated for kinase inhibitor discovery programs targeting ERK, Aurora-2, GSK-3β, or related CMGC-family kinases, based on the established activity of pyrazole–isoxazole carboxamide congeners in these enzyme systems [1][2]. Its 5-isoxazole regioisomerism and N-isopropyl/C3-methyl substitution pattern match the SAR requirements for ATP-competitive hinge binding observed across multiple patent families [1]. Researchers should prioritize this compound when exploring scaffold-hopping away from oxazole or 3-isoxazole leads, as the 5-isoxazole alignment provides a distinct H-bond vector geometry [3]. Recommended initial concentration for single-point screening: 10 μM (typical for kinase biochemical assays), with follow-up IC₅₀ determination in the presence of physiological ATP (1 mM).

CYP Enzyme Inhibition Liability Assessment for Drug Discovery Programs

The compound's calculated moderate lipophilicity (AlogP ~1.29) and TPSA (~90.6 Ų) place it within a favorable property space for early drug-likeness assessment [1]. The N-isopropyl group offers a built-in metabolic stability advantage over N-methyl analogs by reducing susceptibility to CYP-mediated N-dealkylation [2]. This compound can serve as a reference probe in CYP inhibition panels (CYP3A4, CYP2C19, CYP2E1, CYP2D6) to benchmark metabolic liabilities of the pyrazole–isoxazole carboxamide chemotype against more lipophilic analogs [3]. Users should request ≥95% purity (HPLC) and confirm identity via ¹H-NMR (characteristic signals: isopropyl methine septet at ~4.5 ppm, isoxazole H-3 singlet at ~8.3 ppm) before initiating metabolic stability assays.

Antimicrobial Screening Against Gram-Positive and Fungal Pathogens

Preliminary reports indicate potential antimicrobial and anti-inflammatory activities for this compound class [1], consistent with the known antifungal profile of pyrazole carboxamide–isoxazole conjugates that achieve EC₅₀ values as low as 0.37 μg/mL against Rhizoctonia solani in mycelial growth inhibition assays [2]. The target compound's balanced lipophilicity and H-bond capacity make it suitable for broth microdilution MIC determination against Staphylococcus aureus, Candida albicans, and Aspergillus niger panels, with a recommended highest test concentration of 128 μg/mL [3]. The isoxazole ring oxygen may contribute to antifungal activity through metal-chelation or H-bond interactions with fungal CYP51 or other heme-dependent enzymes, a hypothesis that remains to be experimentally verified.

Computational Library Design and Pharmacophore Model Refinement

The well-defined structural features of this compound—a 5-isoxazole carboxamide with a 1-isopropyl-3-methylpyrazole amine partner—make it an ideal seed structure for virtual screening library enumeration [1]. Its computed Drug-likeness metrics (QED Weighted score ~0.69; zero RO5 violations) [2] support its use as a core scaffold for generating focused libraries with controlled variations at the pyrazole N1 and C3 positions. Pharmacophore models derived from active pyrazole–isoxazole carboxamides in kinase or antifungal assays can be validated using this compound as a 'neutral reference point' that occupies the central property space of the chemotype [3]. Tool compounds of this structural class are commercially available from ChemBridge and similar screening-library suppliers, facilitating rapid follow-up synthesis or purchase of analogs [1].

Quote Request

Request a Quote for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.